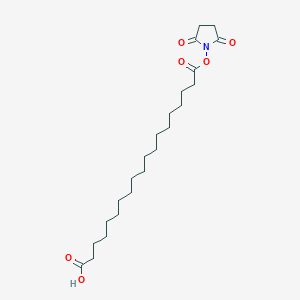
1-Amino-2-(3-bromophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(3-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral amino alcohol, characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(3-bromophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method involves the addition of aqueous ammonia to propylene oxide, followed by bromination of the resulting amino alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: NaN3, KCN, polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
1-Amino-2-(3-bromophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-2-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-2-(3-bromophenyl)propan-2-ol can be compared with other similar compounds such as:
2-Amino-2-(3-bromophenyl)propan-1-ol: Similar structure but with the amino group at a different position.
3-(2-Bromophenyl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.
2-(3-Bromophenyl)propan-2-ol: Similar structure but without the amino group, leading to different chemical properties and uses
Properties
CAS No. |
133562-27-3 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-amino-2-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(12,6-11)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 |
InChI Key |
HZTWHHWNUJWXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)


